N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is an ethanediamide derivative characterized by a 3-chloro-4-fluorophenyl substituent on one nitrogen and an oxolan-2-ylmethyl group on the other. The oxolan-2-yl (tetrahydrofuran-2-yl) moiety introduces a cyclic ether functionality, which may enhance solubility or influence conformational flexibility.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O3/c14-10-6-8(3-4-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEJCDCSAAFZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxalamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethanediamide Derivatives
The ethanediamide scaffold allows for modular substitution, enabling tailored physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Calculated based on formula C₁₃H₁₄ClFN₂O₃.
Key Observations :
- Lipophilicity: The oxolan-2-ylmethyl group in the target compound likely reduces lipophilicity compared to the dimethylamino-indolyl substituent in , which may enhance blood-brain barrier penetration for CNS applications.
- Synthetic Utility : The 2-oxotetrahydrofuran moiety in shares conformational similarity with oxolan-2-yl but includes a sulfamoyl group, enabling diverse reactivity in synthesis .
Functional Group Impact on Bioactivity
- 3-Chloro-4-fluorophenyl Group : Present in all analogs, this substituent is associated with halogen-bonding interactions, enhancing binding to hydrophobic pockets in enzymes or receptors .
- Oxolan-2-yl vs. Indolyl : The indolyl group in may enable π-π stacking with aromatic residues in proteins, while the oxolan-2-yl group in the target compound could favor solubility in polar solvents.
- Morpholinyl-Thianyl : The sulfur atom in may confer redox activity or metal coordination properties absent in the target compound .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, also referred to as L088-1045, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₅ClFN₄O₃ |
| Molecular Weight | 347.77 g/mol |
| CAS Number | 2640880-81-3 |
The compound exhibits biological activity primarily through its interaction with various molecular targets in the body. Its structure suggests potential interactions with receptors and enzymes involved in cellular signaling pathways. The presence of the oxolane moiety may enhance its lipophilicity and facilitate membrane permeability, allowing for better bioavailability.
In Vitro Studies
In vitro studies have indicated that this compound demonstrates significant activity against various cell lines. For example, it has shown promise in inhibiting cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
In Vivo Studies
Preclinical trials have demonstrated that this compound can modulate immune responses and exhibit anti-inflammatory effects. These findings are particularly relevant for conditions involving chronic inflammation or autoimmune disorders.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits proliferation of cancer cells |
| Anti-inflammatory Effects | Reduces markers of inflammation |
| Immunomodulation | Alters immune response dynamics |
Case Studies
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Case Study 1: Cancer Treatment
- A study evaluated the efficacy of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anti-cancer agent.
-
Case Study 2: Autoimmune Disorders
- Another investigation focused on the compound's effect on autoimmune conditions in animal models. The results demonstrated a decrease in autoantibody production and improved clinical scores in treated subjects, suggesting beneficial immunomodulatory effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the oxolane moiety could enhance potency and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
